REACTION_CXSMILES
|
[CH2:1]([NH2:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[O:14]1CC[O:17][CH2:16][CH2:15]1.[C:20]1(=O)OCC1>CCCCCC>[CH2:1]([NH:13][C:16](=[O:17])[CH:15]([OH:14])[CH3:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
25.34 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)N
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
9.85 g
|
Type
|
reactant
|
Smiles
|
C1(CCO1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
was further stirred at 30° C. for 5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer, a dropping funnel
|
Type
|
CUSTOM
|
Details
|
a thermometer to thereby prepare a transparent solution
|
Type
|
WAIT
|
Details
|
During this period
|
Type
|
TEMPERATURE
|
Details
|
the temperature of the reaction system was maintained at 25° to 30° C
|
Type
|
CUSTOM
|
Details
|
The obtained reaction mixture
|
Type
|
CUSTOM
|
Details
|
The obtained crude product
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)NC(C(C)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.93 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |